2,3-Bis(hexadecyloxy)propan-1-ol
Overview
Description
1,2-Di-O-hexadecyl-rac-glycerol is a synthetic compound that belongs to the class of dialkyl glyceryl ethers. It is characterized by having two hexadecyl (sixteen-carbon) chains attached to the glycerol backbone at the 1 and 2 positions. This compound mimics the structure of diacylglycerol, a natural lipid involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-O-hexadecyl-rac-glycerol can be synthesized through a multi-step process involving the alkylation of glycerol. The typical synthetic route includes the following steps :
Protection of the hydroxyl groups: The hydroxyl groups of glycerol are protected using a suitable protecting group to prevent unwanted reactions.
Alkylation: The protected glycerol is then reacted with hexadecyl bromide in the presence of a strong base such as sodium hydride to introduce the hexadecyl groups at the 1 and 2 positions.
Deprotection: The protecting groups are removed to yield 1,2-Di-O-hexadecyl-rac-glycerol.
Industrial Production Methods
Industrial production of 1,2-Di-O-hexadecyl-rac-glycerol involves similar synthetic steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-O-hexadecyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The alkyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadecanal or hexadecanoic acid, while reduction may produce hexadecanol .
Scientific Research Applications
1,2-Di-O-hexadecyl-rac-glycerol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dialkyl glyceryl ethers in various chemical reactions.
Biology: The compound is incorporated into model lipid bilayers to explore the composition and function of biological membranes.
Medicine: It is investigated for its potential role in drug delivery systems due to its lipid-like properties.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
1,2-Di-O-hexadecyl-rac-glycerol exerts its effects by mimicking the structure of diacylglycerol, a natural lipid that acts as a secondary messenger in various cellular processes. It interacts with protein kinase C, a family of protein kinases involved in controlling the function of other proteins through phosphorylation. This interaction modulates various signaling pathways, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2-Di-O-octadecyl-rac-glycerol: Similar structure but with octadecyl (eighteen-carbon) chains.
1,2-Di-O-dodecyl-rac-glycerol: Similar structure but with dodecyl (twelve-carbon) chains.
Uniqueness
1,2-Di-O-hexadecyl-rac-glycerol is unique due to its specific chain length, which influences its physical and chemical properties. The hexadecyl chains provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2,3-dihexadecoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910206 | |
Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13071-60-8, 1070-08-2 | |
Record name | 1,2-Di-O-hexadecylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13071-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-2,3-Bis(hexadecyloxy)propan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-2,3-Bis(hexadecyloxy)propan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2,3-bis(hexadecyloxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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